Cis-3-Fluoropiperidine vs. Non-Fluorinated Piperidine: T-Type Calcium Channel Potency Gain
In a head-to-head SAR study of 1,4-substituted piperidine T-type calcium channel antagonists, the cis-3-fluoropiperidine derivative (compound 30, pKa = 7.9) exhibited a 2-fold improvement in FLIPR potency (IC₅₀ = 32 ± 10 nM) compared to the non-fluorinated lead compound 6 (IC₅₀ = 61 ± 16 nM) [1]. This potency gain was accompanied by a 4-fold improvement in T-type vs. hERG selectivity relative to 6 [1]. The data provide class-level inference that cis-3-fluoropiperidine scaffolds can enhance target engagement while improving cardiac safety margins compared to unsubstituted piperidine analogs.
| Evidence Dimension | T-type calcium channel FLIPR potency (depolarized assay) and selectivity over hERG |
|---|---|
| Target Compound Data | Cis-3-fluoropiperidine amide 30: T-type IC₅₀ = 32 ± 10 nM; hERG IC₅₀ = 4114 nM; pKa = 7.9 |
| Comparator Or Baseline | Non-fluorinated piperidine amide 6: T-type IC₅₀ = 61 ± 16 nM; hERG IC₅₀ = 1934 nM; pKa = 8.7 |
| Quantified Difference | ~2-fold T-type potency improvement; ~4-fold T-type/hERG selectivity improvement; ΔpKa ≈ -1 unit |
| Conditions | Depolarized FLIPR assay (Cav3.2 T-type); hERG binding assay; potentiometric pKa measurement (n ≥ 3) |
Why This Matters
The stereoelectronically driven pKa shift of ~1 unit in cis-3-fluoropiperidine cores translates directly into improved cardiac safety margins, a key differentiator when selecting fluoropiperidine building blocks for CNS or cardiovascular drug discovery programs.
- [1] Yang Z-Q, Barrow JC, Shipe WD, et al. Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. J Med Chem. 2008;51(20):6471-6477. Table 4 and text discussion of cis-30 vs. 6. View Source
